A Comprehensive Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate
A Comprehensive Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,1-cyclopropanedicarboxylate, with the CAS Registry Number 1559-02-0 , is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of a variety of more complex molecules.[1][2] Its unique strained cyclopropane ring and dual ester functionalities make it a valuable building block in organic chemistry, particularly in the pharmaceutical and fine chemical industries.[3][4] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information.
Chemical and Physical Properties
Diethyl 1,1-cyclopropanedicarboxylate is a clear, colorless to light yellow liquid.[1][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Diethyl 1,1-cyclopropanedicarboxylate
| Property | Value | Reference(s) |
| CAS Number | 1559-02-0 | [1][2][3][6][7][8][9] |
| Molecular Formula | C₉H₁₄O₄ | [2][6][7][9] |
| Molecular Weight | 186.21 g/mol | [2][6][7][9] |
| Appearance | Clear colorless liquid | [1][2][9] |
| Boiling Point | 134-136 °C (lit.) | [1][9] |
| 94-96 °C / 10 mmHg (lit.) | [1][9][10] | |
| Density | 1.055 g/mL at 25 °C (lit.) | [1][9][10] |
| Refractive Index (n20/D) | 1.433 (lit.) | [1][9][10] |
| Flash Point | 87 °C (189 °F) - closed cup | [5][10] |
| IUPAC Name | diethyl cyclopropane-1,1-dicarboxylate | [5][7][8] |
| Synonyms | 1,1-Bis(ethoxycarbonyl)cyclopropane, 1,1-Dicarbethoxycyclopropane | [2][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Diethyl 1,1-cyclopropanedicarboxylate. Key spectral information is available across various databases.
Table 2: Spectroscopic Data Summary
| Technique | Data Availability |
| ¹H NMR | Spectra available[7][11] |
| ¹³C NMR | Spectra available[12] |
| Mass Spectrometry (GC-MS) | Data available[7] |
| Infrared (IR) Spectroscopy | Spectra available[7] |
| Raman Spectroscopy | Data available[7] |
Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
The primary synthetic route to Diethyl 1,1-cyclopropanedicarboxylate involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically in the presence of a base. A common and effective method is detailed below.
Experimental Protocol: Synthesis from Diethyl Malonate and 1,2-Dibromoethane
This protocol is adapted from a commonly cited synthetic method.[1]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), finely ground
-
Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium bromide (Bu₄NBr) - Phase Transfer Catalyst
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
5 L four-necked round-bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the 5 L four-necked round-bottom flask, dissolve diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) in DMSO (1.5 L).[1]
-
To this solution, add K₂CO₃ (1020 g, 7.39 mol) and Bu₄NBr (6.4 g, 19 mmol).[1]
-
Stir the reaction mixture vigorously at room temperature for 48 hours.[1]
-
Upon completion of the reaction, quench the reaction by adding 2 L of water.[1]
-
Extract the aqueous mixture with EtOAc (3 x 1.5 L).[1]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
The crude product can be purified by fractional distillation under vacuum (94-96 °C at 10 mmHg) to yield Diethyl 1,1-cyclopropanedicarboxylate as a clear oil.[1][10]
Logical Workflow for Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of Diethyl 1,1-cyclopropanedicarboxylate.
Applications in Drug Development and Organic Synthesis
Diethyl 1,1-cyclopropanedicarboxylate is a valuable precursor in the synthesis of various pharmaceutical agents and other complex organic molecules. Its cyclopropane ring can undergo ring-opening reactions with nucleophiles, providing access to a range of functionalized products.[1][10]
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of several notable drugs:
-
Montelukast: An anti-asthmatic drug. The synthesis of a key side-chain precursor, 1,1-cyclopropanedimethanol, is achieved through the reduction of Diethyl 1,1-cyclopropanedicarboxylate.[3][13]
-
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID). Diethyl 1,1-cyclopropanedicarboxylate is utilized in the construction of the core structure of this pharmaceutical.[3]
-
Foretinib: A tyrosine kinase inhibitor used in cancer therapy. The synthesis involves the selective hydrolysis and amidation of Diethyl 1,1-cyclopropanedicarboxylate.[13]
Signaling Pathway Involvement (Conceptual)
While Diethyl 1,1-cyclopropanedicarboxylate itself is not directly involved in signaling pathways, its end-products are. For instance, Montelukast, synthesized from this precursor, is a leukotriene receptor antagonist.
Caption: Synthetic utility of Diethyl 1,1-cyclopropanedicarboxylate in producing key pharmaceutical agents.
Safety and Handling
Appropriate safety precautions should be taken when handling Diethyl 1,1-cyclopropanedicarboxylate.
Table 3: Safety Information
| Hazard | Description | Precautionary Measures | Reference(s) |
| Irritation | Irritating to eyes, respiratory system, and skin. | Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapor. | [9] |
| Flammability | Combustible liquid. | Keep away from heat and open flames. | [5][10] |
| Ingestion | Do not ingest. If swallowed, seek immediate medical assistance. | Wash hands thoroughly after handling. | [14] |
| Storage | Keep in a dry, cool, and well-ventilated place in a tightly closed container. | [14] | |
| Incompatible Materials | Acids, bases, reducing agents, and oxidizing agents. | [14] |
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14]
Conclusion
Diethyl 1,1-cyclopropanedicarboxylate is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-established synthesis and versatile reactivity provide a reliable pathway to a variety of important compounds, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this valuable chemical building block.
References
- 1. Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]
- 6. Diethyl 1,1-cyclopropanedicarboxylate [webbook.nist.gov]
- 7. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H56568.03 [thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. Diethyl cyclopropane-1,1-dicarboxylate 97 1559-02-0 [sigmaaldrich.com]
- 11. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 1H NMR spectrum [chemicalbook.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
